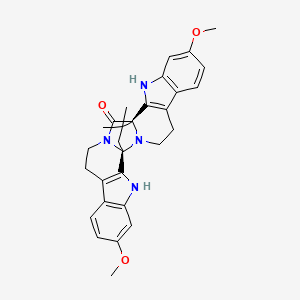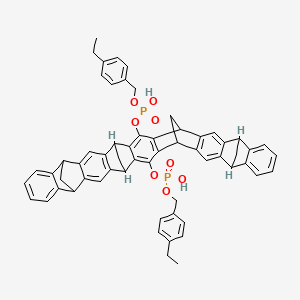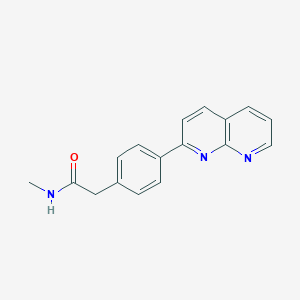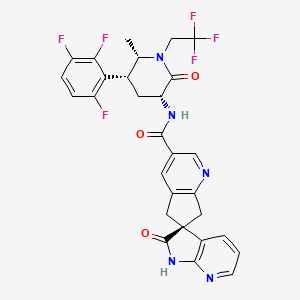
(3R,5R,6S)-Atogepant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R,6S)-Atogepant is a small molecule that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a calcitonin gene-related peptide (CGRP) receptor antagonist, primarily investigated for its efficacy in the prevention of migraine attacks. The compound’s unique stereochemistry, denoted by the (3R,5R,6S) configuration, plays a crucial role in its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6S)-Atogepant involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. For instance, a 250-mL, single-neck, round-bottomed flask equipped with a magnetic stirring bar is charged with a precursor compound and placed under vacuum for 3 hours. The flask is then purged with argon, and tetrahydrofuran (THF) is added via syringe. The reaction mixture is cooled to -78°C, and reagents such as allyl iodide and lithium bis(trimethylsilyl)amide are added dropwise .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps, such as flash chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3R,5R,6S)-Atogepant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs
科学研究应用
Chemistry: Used as a model compound to study stereoselective reactions and chiral synthesis.
Biology: Investigated for its role in modulating CGRP receptors, which are implicated in various physiological processes.
作用机制
The mechanism of action of (3R,5R,6S)-Atogepant involves its binding to CGRP receptors, thereby inhibiting the activity of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. By blocking CGRP receptors, this compound prevents the cascade of events leading to migraine attacks. The molecular targets include the CGRP receptor complex, and the pathways involved are primarily related to pain signaling and vascular regulation .
相似化合物的比较
Similar Compounds
Erenumab: Another CGRP receptor antagonist used for migraine prevention.
Fremanezumab: A monoclonal antibody targeting CGRP for migraine treatment.
Galcanezumab: Similar to fremanezumab, it targets CGRP and is used for migraine prevention.
Uniqueness
(3R,5R,6S)-Atogepant stands out due to its small molecule structure, which allows for oral administration, unlike some of the monoclonal antibodies that require injection. Its unique stereochemistry also contributes to its high specificity and efficacy in targeting CGRP receptors, making it a promising candidate for migraine prevention .
属性
分子式 |
C29H23F6N5O3 |
|---|---|
分子量 |
603.5 g/mol |
IUPAC 名称 |
(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |
InChI 键 |
QIVUCLWGARAQIO-FFIZURTESA-N |
手性 SMILES |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
规范 SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


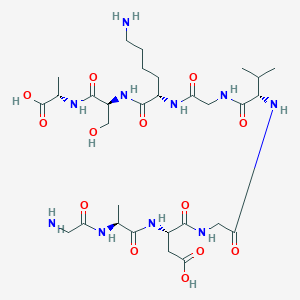


![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)
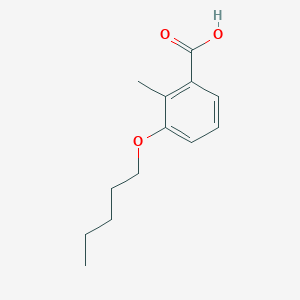

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
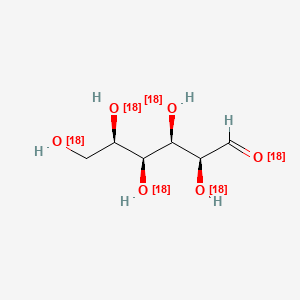
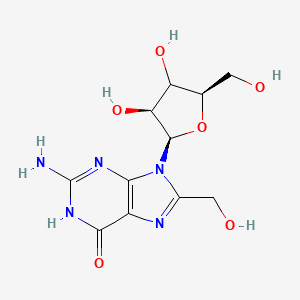
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
